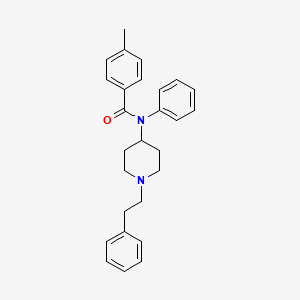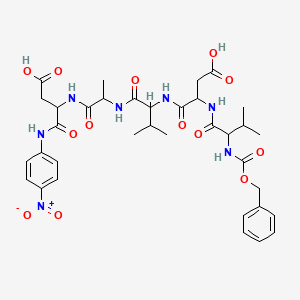
Pyridoxine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridoxine-d3 Hydrochloride is a deuterated form of Pyridoxine Hydrochloride, which is a derivative of vitamin B6. This compound is used in various scientific research applications due to its stability and isotopic labeling, which makes it useful in metabolic studies and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine-d3 Hydrochloride typically involves the deuteration of Pyridoxine Hydrochloride. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.
Industrial Production Methods
Industrial production of Pyridoxine Hydrochloride, the non-deuterated form, involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This method has been adapted for large-scale production, with significant improvements in yield and cost-efficiency over the years . The deuteration step is then applied to produce this compound.
化学反应分析
Types of Reactions
Pyridoxine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to Pyridoxal-d3 Hydrochloride.
Reduction: Conversion to Pyridoxamine-d3 Hydrochloride.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Pyridoxal-d3 Hydrochloride.
Reduction: Pyridoxamine-d3 Hydrochloride.
Substitution: Various substituted pyridoxine derivatives.
科学研究应用
Pyridoxine-d3 Hydrochloride is extensively used in scientific research, including:
Chemistry: As a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: In studies of vitamin B6 metabolism and its role in enzymatic reactions.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of vitamin B6.
Industry: In the development of nutritional supplements and fortified foods.
作用机制
Pyridoxine-d3 Hydrochloride, like its non-deuterated counterpart, is converted in the body to Pyridoxal 5’-phosphate, the active form of vitamin B6. This coenzyme is involved in numerous biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production . The molecular targets include various enzymes that require Pyridoxal 5’-phosphate as a cofactor.
相似化合物的比较
Similar Compounds
Pyridoxine Hydrochloride: The non-deuterated form, widely used in vitamin B6 supplements.
Pyridoxal Hydrochloride: Another form of vitamin B6, used in similar applications.
Pyridoxamine Hydrochloride: Also a form of vitamin B6, with distinct biochemical roles.
Uniqueness
Pyridoxine-d3 Hydrochloride is unique due to its isotopic labeling, which provides advantages in research applications, particularly in tracing and quantifying metabolic processes. This makes it a valuable tool in both basic and applied sciences.
属性
IUPAC Name |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
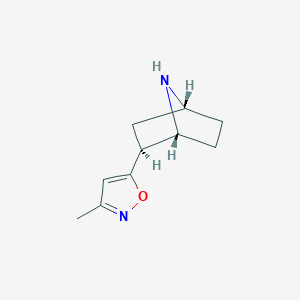
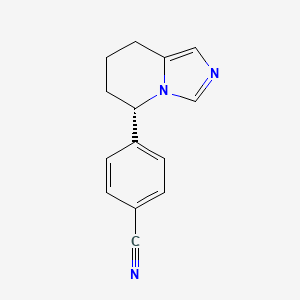
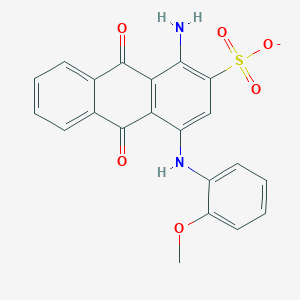

![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
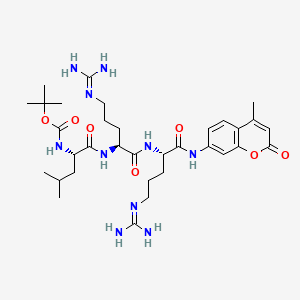
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
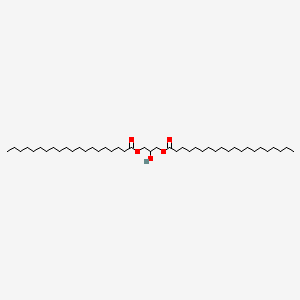
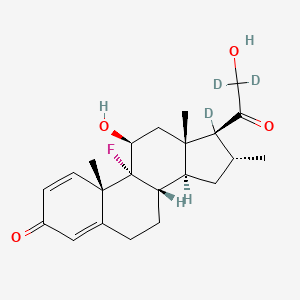

![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
